

# Mitigating estrogenic side effects of Trestolone in long-term studies

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## Compound of Interest

Compound Name: Trestolone

Cat. No.: B1663297

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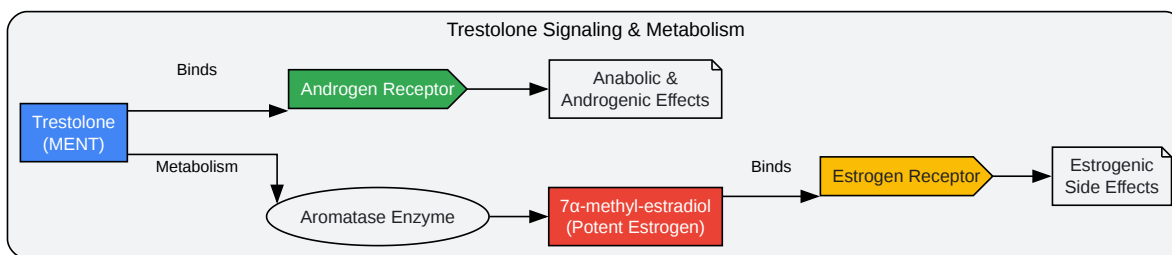
## Technical Support Center: Trestolone (MENT) Studies

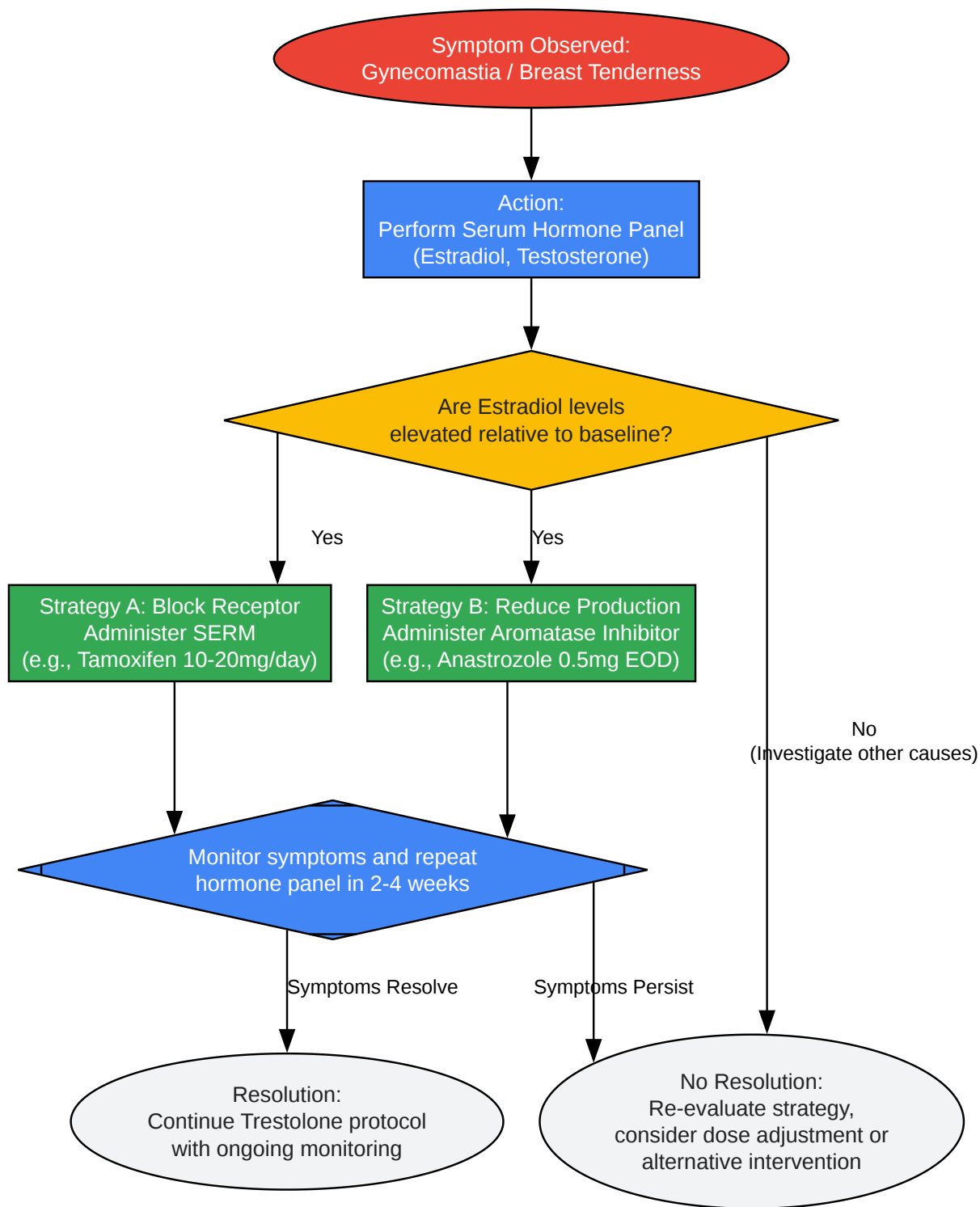
This guide provides technical support for researchers, scientists, and drug development professionals engaged in long-term studies involving **Trestolone** (7 $\alpha$ -methyl-19-nortestosterone, or MENT). It focuses on troubleshooting and mitigating potential estrogenic side effects.

## Frequently Asked Questions (FAQs)

### Q1: What is the primary mechanism through which Trestolone exerts estrogenic side effects?

**Trestolone**, a potent synthetic androgen, is a substrate for the aromatase enzyme.<sup>[1][2]</sup> Through the process of aromatization, **Trestolone** is converted into the potent estrogen 7 $\alpha$ -methyl-estradiol.<sup>[2][3][4]</sup> This metabolite has a high affinity for the estrogen receptor, comparable to estradiol itself, and is considered responsible for the estrogenic activity of **Trestolone**. This conversion can lead to classic estrogenic side effects such as gynecomastia (the development of breast tissue in men) and water retention.





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## References

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